Temavirsen

HCV miR-122 antiviral

Researchers requiring single-dose miR-122 inhibition for HCV studies face limited options beyond multi-dose LNA-based ASOs. Temavirsen (RG-101) resolves this through GalNAc-ASGPR hepatocyte targeting, delivering 5.07 log10 IU/mL viral load reduction at Week 4 following a single 4 mg/kg subcutaneous dose, versus 3.0 log10 requiring five weekly Miravirsen injections. • Clinically validated resistance pathway via RASs in HCV 5′ UTR miR-122 binding sites enables robust viral escape and combination therapy modeling. • ~10-fold hepatocyte uptake enhancement over unconjugated ASOs confirmed preclinically; 76-week SVR documented in a subset of patients. Ideal for humanized liver mouse models, xenograft pharmacodynamics, ASGPR-targeted delivery benchmarking, and long-term viral persistence studies. Note: the free acid form is prone to instability; the sodium salt form (RG-101 sodium) is recommended for experimental use.

Molecular Formula
Molecular Weight
CAS No. 1637599-57-5
Cat. No. B1194646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemavirsen
CAS1637599-57-5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Temavirsen (RG-101): GalNAc-miR-122 Inhibitor Overview


Temavirsen (also designated RG-101) is an antisense oligonucleotide (ASO) that functions as a hepatocyte-targeted antagonist of microRNA-122 (miR-122), a liver-specific host factor essential for hepatitis C virus (HCV) replication and stability [1][2]. Chemically, it comprises a mixed phosphorothioate oligonucleotide conjugated to a multivalent N-acetylgalactosamine (GalNAc) ligand that facilitates high-affinity binding to the asialoglycoprotein receptor (ASGPR) on hepatocytes, enabling targeted liver delivery [3][4]. Its molecular formula is C295H429N78O146P19S17 (molecular weight 8537.6 Da) . Temavirsen represents a first-in-class GalNAc-conjugated anti-miR therapeutic for HCV and is distinct from non-conjugated, locked nucleic acid (LNA)-based miR-122 inhibitors such as Miravirsen (SPC3649) [5][6].

Temavirsen vs. Generic ASOs: Substitution Limitations


Substituting Temavirsen with a generic miR-122 ASO, an LNA-based inhibitor like Miravirsen, or an alternative miRNA-targeting oligonucleotide is scientifically unsound due to profound differences in delivery efficiency, potency, and resistance profiles. Temavirsen's GalNAc conjugation enables ASGPR-mediated hepatocyte uptake, which enhances liver-specific delivery by up to 10-fold compared to unconjugated ASOs in preclinical models [1][2]. In contrast, Miravirsen relies on passive cellular uptake and requires repeated weekly dosing over several weeks to achieve comparable antiviral effects, whereas Temavirsen demonstrates robust viral suppression after a single subcutaneous injection [3][4]. Furthermore, while Miravirsen has not been associated with viral resistance in clinical studies, Temavirsen's clinical data explicitly identifies resistance-associated substitutions (RASs) in the miR-122 binding sites of the HCV 5′ UTR as a mechanism of viral rebound, a critical consideration for experimental design in resistance modeling . Additionally, compounds targeting different miRNAs—such as Cobomarsen (miR-155 inhibitor for oncology) or Remlarsen (miR-29b mimic for fibrosis)—operate on entirely distinct biological pathways and therapeutic indications, rendering them wholly inappropriate as functional substitutes [5][6]. These fundamental mechanistic and pharmacological divergences preclude generic interchangeability and mandate compound-specific selection based on experimental objectives.

Temavirsen vs. Miravirsen: Differentiation Evidence


Single-Dose Antiviral Potency vs. Miravirsen

In a Phase 1B clinical trial (N=28 treated), a single 4 mg/kg subcutaneous dose of Temavirsen (RG-101) achieved a median HCV RNA reduction from baseline of 5.07 log10 IU/mL at Week 4 [1]. In comparison, Miravirsen administered as five weekly subcutaneous injections at 7 mg/kg (total dose ~35 mg/kg over 29 days) produced a mean maximum HCV RNA reduction of 3.0 log10 IU/mL in a Phase 2a trial (N=27 treated) [2][3]. The quantified difference of approximately 2.1 log10 IU/mL greater viral reduction with Temavirsen was achieved with a single injection versus five injections for Miravirsen.

HCV miR-122 antiviral clinical trial

Viral Resistance: miR-122 Mutations vs. Miravirsen

In the Phase 1B trial of Temavirsen, viral rebound at or before Week 12 post-dose was directly associated with the emergence of resistance-associated substitutions (RASs) within the miR-122 binding regions of the HCV 5′ untranslated region (UTR) [1]. In contrast, the Phase 2a trial of Miravirsen reported no evidence of escape mutations in the miR-122 binding sites of the HCV genome during 14 weeks of post-treatment follow-up [2][3]. This divergent resistance landscape—rapid selection of RASs with Temavirsen versus a high barrier to resistance with Miravirsen—provides a clear, evidence-based rationale for selecting one compound over the other depending on research objectives.

HCV drug resistance miR-122 viral escape

GalNAc-Conjugated vs. Unconjugated ASO Uptake

Temavirsen (RG-101) is conjugated to a multivalent N-acetylgalactosamine (GalNAc) ligand that binds with high affinity to the asialoglycoprotein receptor (ASGPR) on hepatocytes, enabling receptor-mediated endocytosis and targeted liver delivery [1][2]. Preclinical studies have demonstrated that GalNAc conjugation enhances the potency of antisense oligonucleotides in mouse liver by approximately 10-fold compared to unconjugated ASOs [3]. Miravirsen, in contrast, is a locked nucleic acid (LNA)-modified phosphorothioate oligonucleotide that lacks a targeted delivery moiety and relies on passive cellular uptake mechanisms [4][5].

GalNAc ASGPR hepatocyte targeting oligonucleotide delivery

Distinct miRNA Targets and Indications

Temavirsen (RG-101) was specifically developed and clinically evaluated for the treatment of chronic hepatitis C virus (HCV) infection, with Phase 1B and Phase 2 studies demonstrating antiviral activity across multiple HCV genotypes [1][2]. Cobomarsen (MRG-106), a miR-155 inhibitor, has been studied primarily in cutaneous T-cell lymphoma (CTCL) and diffuse large B-cell lymphoma (DLBCL), where it reduces cell proliferation and induces apoptosis [3][4]. Remlarsen (MRG-201), a miR-29b mimic, is being evaluated for the prevention of fibrotic scar formation and keloids, with demonstrated repression of collagen expression in human skin [5][6]. These compounds target different miRNAs (miR-122 vs. miR-155 vs. miR-29b) and address entirely distinct disease pathways.

indication miR-155 miR-29b oncology fibrosis

Sustained Virologic Response After Single Dose

In the Phase 1B study of Temavirsen (RG-101), 3 out of 28 treated patients (approximately 11%) maintained undetectable HCV RNA levels 76 weeks after a single subcutaneous injection of 2 mg/kg or 4 mg/kg [1]. This represents a sustained virologic response (SVR) achieved without any additional antiviral therapy. In comparison, Miravirsen achieved HCV RNA undetectability in 1 of 9 patients in the 5 mg/kg group and 4 of 9 patients in the 7 mg/kg group (approximately 28% of all treated patients across dose groups) after five weekly injections, with follow-up extending only to 18 weeks [2].

SVR HCV cure long-term suppression single-dose therapy

Safety and Tolerability Profile

In the Phase 1B trial of Temavirsen, 26 of 28 treated patients (93%) reported at least one treatment-emergent adverse event (TEAE), all of which were mild or moderate in severity (≤Grade 2); no serious adverse events were attributed to the study drug [1]. For Miravirsen, the Phase 2a study reported no dose-limiting adverse events and noted that adverse events were generally mild and transient, though specific numerical data on incidence rates were not provided in the abstract [2]. The explicit quantification of TEAE incidence and severity grade for Temavirsen provides a clear, benchmarked safety dataset for experimental planning.

safety tolerability adverse events clinical trial

Temavirsen Research Applications


Single-Dose HCV Suppression Models

Temavirsen is uniquely suited for experimental models of HCV infection where a single administration is preferred to minimize animal handling or simplify protocol logistics. The compound achieved a median viral load reduction of 5.07 log10 IU/mL at Week 4 following a single 4 mg/kg subcutaneous dose [1]. This contrasts with Miravirsen, which required five weekly injections to achieve a 3.0 log10 IU/mL reduction [2]. Researchers designing murine xenograft models, humanized liver mouse models, or in vivo pharmacodynamic studies where repeated dosing is impractical should prioritize Temavirsen for its simplified dosing regimen and superior per-dose potency.

Viral Resistance and Escape Mechanism Studies

Temavirsen is the compound of choice for studies focused on understanding the emergence of viral resistance to host factor-targeting therapies. Clinical data demonstrate that viral rebound following Temavirsen monotherapy is directly associated with resistance-associated substitutions (RASs) in the miR-122 binding sites of the HCV 5′ UTR . This established resistance pathway provides a tractable system for in vitro and in vivo modeling of antiviral escape, evolution of drug resistance, and evaluation of combination strategies to suppress RAS emergence. Miravirsen, by contrast, has not been associated with detectable resistance mutations in clinical studies, making it less suitable for resistance-focused investigations [3].

GalNAc-Mediated Hepatocyte Delivery Studies

Temavirsen serves as a validated positive control or reference compound for studies investigating GalNAc-conjugated oligonucleotide delivery to hepatocytes via the asialoglycoprotein receptor (ASGPR). Its multivalent GalNAc ligand structure and demonstrated clinical hepatocyte targeting efficacy [4][5] make it an appropriate benchmark for evaluating novel liver-targeted delivery platforms, assessing ASGPR expression levels across species or disease states, and validating in vitro hepatocyte uptake assays. The 10-fold potency enhancement attributed to GalNAc conjugation in preclinical models provides a quantifiable baseline for comparative delivery efficiency studies [6].

Long-Term Viral Persistence and Durability

The documented 76-week sustained virologic response (SVR) in a subset of patients following a single Temavirsen dose positions this compound as a valuable tool for long-term viral persistence and latency studies. Researchers investigating the durability of host factor inhibition, the kinetics of viral rebound, or the potential for functional cure of HCV should consider Temavirsen for extended-duration in vivo experiments. The prolonged suppression data is not available for Miravirsen beyond 18 weeks of follow-up [7], giving Temavirsen a distinct advantage for long-term study designs.

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